Lidamidine hydrochloride

Katalognummer:

B10858486

CAS-Nummer:

66283-88-3

Molekulargewicht:

256.73 g/mol

InChI-Schlüssel:

INMBONSHXVMDSX-UHFFFAOYSA-N

Achtung:

Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Beschreibung

Lidamidine hydrochloride is a useful research compound. Its molecular formula is C11H17ClN4O and its molecular weight is 256.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality Lidamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lidamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality Lidamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lidamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model

Eigenschaften

IUPAC Name |

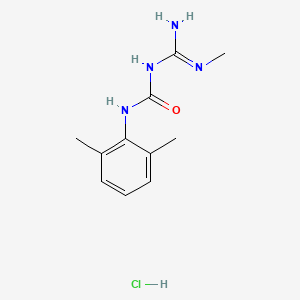

1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.ClH/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3;/h4-6H,1-3H3,(H4,12,13,14,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMBONSHXVMDSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65009-35-0, 66871-56-5 (Parent) |

Source

|

| Record name | Urea, N-(2,6-dimethylphenyl)-N′-[imino(methylamino)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65009-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidamidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065009350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)urea hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066283883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10983557 |

Source

|

| Record name | N'-(2,6-Dimethylphenyl)-N-(N-methylcarbamimidoyl)carbamimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26666256 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66283-88-3, 65009-35-0 |

Source

|

| Record name | Urea, N-(2,6-dimethylphenyl)-N′-[imino(methylamino)methyl]-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66283-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidamidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065009350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)urea hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066283883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(2,6-Dimethylphenyl)-N-(N-methylcarbamimidoyl)carbamimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dimethylphenyl)-3-[imino(methylamino)methyl]uronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,6-xylyl)-N'-[imino(methylamino)methyl]urea hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIDAMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q1Q4QJV3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lidamidine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lidamidine hydrochloride is a pharmaceutical agent recognized for its antihypertensive and antidiarrheal properties. Its core mechanism of action is centered on its function as an agonist of alpha-2 (α2) adrenergic receptors. This agonism manifests in distinct physiological effects within the central nervous system and the gastrointestinal tract, leading to its therapeutic applications. In the central nervous system, Lidamidine hydrochloride modulates sympathetic outflow, resulting in a decrease in blood pressure. In the gastrointestinal system, it reduces intestinal motility and enhances electrolyte absorption, which underlies its efficacy as an antidiarrheal agent. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological consequences of Lidamidine hydrochloride's engagement with α2-adrenergic receptors, supported by available quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Alpha-2 Adrenergic Receptor Agonism

Lidamidine hydrochloride's pharmacological effects are primarily attributable to its activity as an agonist at α2-adrenergic receptors. These receptors are a class of G-protein coupled receptors (GPCRs) that are integral to the regulation of various physiological processes.

The Alpha-2 Adrenergic Receptor

The α2-adrenergic receptors are predominantly coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist such as Lidamidine hydrochloride, the Gi/o protein inhibits the enzyme adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently modulates the activity of downstream effector proteins, such as protein kinase A (PKA), leading to the physiological responses associated with α2-adrenergic stimulation.

There are three main subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C. While Lidamidine hydrochloride is known to act on α2-receptors, detailed studies on its binding affinity and selectivity for these specific subtypes are not extensively reported in publicly available literature.

Signaling Pathway

The canonical signaling pathway for Lidamidine hydrochloride is initiated by its binding to the α2-adrenergic receptor. This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gi protein. The activated αi subunit of the G-protein then inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Lidamidine Hydrochloride: An In-depth Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of lidamidine (B1675310) hydrochloride, focusing on its role as an alpha-2 adrenergic agonist. While historical research confirms its activity at these receptors, this document also highlights the current gaps in publicly available quantitative data for this compound.

Executive Summary

Core Properties of Lidamidine Hydrochloride

| Property | Value | Source |

| IUPAC Name | 1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea hydrochloride | PubChem |

| Molecular Formula | C₁₁H₁₇ClN₄O | PubChem |

| Molecular Weight | 256.7 g/mol | PubChem |

| CAS Number | 65009-35-0 | PubChem |

| Mechanism of Action | Alpha-2 Adrenergic Agonist | [1] |

Quantitative Pharmacological Data

A comprehensive search of scientific literature and databases did not yield specific quantitative binding affinity (Ki) or functional potency (EC50) values for lidamidine hydrochloride across the alpha-2 adrenergic receptor subtypes. The following tables are presented as illustrative examples of how such data would be structured for a typical alpha-2 adrenergic agonist.

Table 3.1: Illustrative Binding Affinity Profile (Ki in nM)

| Compound | α2A-AR | α2B-AR | α2C-AR | Selectivity |

| Lidamidine HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Clonidine (Reference) | 1.5 | 10 | 2.0 | α2A/α2C > α2B |

| Dexmedetomidine (Reference) | 0.8 | 50 | 1.2 | α2A/α2C >> α2B |

Table 3.2: Illustrative Functional Potency Profile (EC50 in nM) in Adenylyl Cyclase Inhibition Assay

| Compound | α2A-AR | α2B-AR | α2C-AR |

| Lidamidine HCl | Data Not Available | Data Not Available | Data Not Available |

| Clonidine (Reference) | 2.5 | 25 | 3.0 |

| Dexmedetomidine (Reference) | 1.2 | 80 | 1.8 |

Signaling Pathway of Alpha-2 Adrenergic Agonists

Activation of alpha-2 adrenergic receptors by an agonist like lidamidine hydrochloride initiates a signaling cascade through a Gi protein-coupled receptor pathway. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize alpha-2 adrenergic agonists.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound (e.g., lidamidine hydrochloride) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Caption: Workflow for a radioligand competition binding assay.

Methodology:

-

Membrane Preparation: Cells stably expressing a single subtype of the human alpha-2 adrenergic receptor (α2A, α2B, or α2C) are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Assay: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]Rauwolscine) and a range of concentrations of the unlabeled test compound (lidamidine hydrochloride).

-

Incubation: The plate is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Adenylyl Cyclase

This assay measures the functional potency (EC50) of an alpha-2 adrenergic agonist by quantifying its ability to inhibit the production of cAMP.

Caption: Workflow for an adenylyl cyclase inhibition assay.

Methodology:

-

Cell Culture: Cells expressing the desired alpha-2 adrenergic receptor subtype are cultured to an appropriate density.

-

Treatment: The cells are pre-incubated with various concentrations of the test compound (lidamidine hydrochloride).

-

Stimulation: Adenylyl cyclase is then stimulated with a known activator, such as Forskolin, to induce the production of cAMP.

-

Lysis: The cells are lysed to release the intracellular cAMP.

-

Quantification: The concentration of cAMP in the cell lysate is quantified using a sensitive detection method, such as a competitive immunoassay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF, or Enzyme-Linked Immunosorbent Assay - ELISA).

-

Data Analysis: The results are expressed as the percentage of inhibition of Forskolin-stimulated cAMP production. A dose-response curve is generated by plotting the percentage of inhibition against the log concentration of the test compound, and the EC50 value is determined through non-linear regression analysis.

Conclusion and Future Directions

Lidamidine hydrochloride is an established alpha-2 adrenergic agonist with a history of investigation for its pharmacological effects. However, a detailed and publicly available quantitative characterization of its interaction with the specific alpha-2 adrenergic receptor subtypes is currently lacking. For a more complete understanding of its mechanism of action and potential for future drug development, it is imperative that its binding affinity and functional potency are determined using the standardized experimental protocols outlined in this guide. Such data would enable a direct comparison with other alpha-2 adrenergic agonists and facilitate a more precise understanding of its selectivity and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clonidine and lidamidine (WHR-1142) stimulate sodium and chloride absorption in the rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of lidamidine, a proposed alpha 2-adrenoreceptor agonist, on salt and water transport in human jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Lidamidine hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidamidine (B1675310) hydrochloride, also known by its developmental code WHR-1142A, is a potent antidiarrheal agent with a unique pharmacological profile.[1][2] Primarily classified as an alpha-2 adrenergic agonist, its mechanism of action extends to various physiological systems, demonstrating a range of effects including inhibition of gastric acid secretion and local anesthetic properties.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and key experimental methodologies associated with Lidamidine hydrochloride, tailored for a scientific audience engaged in drug discovery and development.

Chemical Structure and Physicochemical Properties

Lidamidine hydrochloride is chemically designated as 1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea hydrochloride. Its structure is characterized by a urea (B33335) linkage between a 2,6-dimethylphenyl group and a methylamidinourea moiety.

Chemical Structure:

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 65009-35-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₇ClN₄O | --INVALID-LINK-- |

| Molecular Weight | 256.73 g/mol | --INVALID-LINK-- |

| Solubility | Soluble in DMSO. Slightly soluble in Methanol and Water. Aqueous solubility at pH 7.4 is >38.5 µg/mL. | --INVALID-LINK--, --INVALID-LINK-- |

| pKa | Data not available in the searched literature. |

Pharmacology

Mechanism of Action: Alpha-2 Adrenergic Agonism

The primary mechanism of action of Lidamidine hydrochloride is its agonist activity at alpha-2 adrenergic receptors.[] These receptors are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP mediates a variety of downstream cellular effects, which are responsible for the pharmacological properties of Lidamidine hydrochloride.

Pharmacological Effects

The activation of alpha-2 adrenergic receptors by Lidamidine hydrochloride results in a cascade of physiological responses:

-

Antidiarrheal and Antimotility Effects: Lidamidine hydrochloride effectively inhibits intestinal motility and secretion, which are key factors in its potent antidiarrheal activity.[1] It has been shown to be more potent than diphenoxylate and loperamide (B1203769) in certain preclinical models.[1]

-

Inhibition of Gastric Acid Secretion: The compound has been demonstrated to inhibit gastric acid secretion in pylorus-ligated rat models.[2]

-

Local Anesthetic Activity: Lidamidine hydrochloride exhibits local anesthetic properties, as evidenced by its activity in the rabbit corneal reflex and guinea pig intradermal wheal tests.[2]

-

Effects on Plasma Glucose: It has been observed to increase plasma glucose concentrations in fasted rodents.[2]

A summary of key quantitative pharmacological data is provided below.

| Parameter | Species | Model | Value | Reference |

| Antidiarrheal ED₅₀ | Rat | Castor oil-induced diarrhea | 1.8 mg/kg, p.o. | [1] |

| Acute Oral LD₅₀ | Male Mice | - | 260 mg/kg | [4] |

| Acute Oral LD₅₀ | Male Rats | - | 267 mg/kg | [4] |

| Acute Oral LD₅₀ | Female Rats | - | 160 mg/kg | [4] |

Signaling Pathway and Experimental Workflows

Alpha-2 Adrenergic Receptor Signaling Pathway

The binding of Lidamidine hydrochloride to the alpha-2 adrenergic receptor initiates an intracellular signaling cascade that underlies its pharmacological effects. The following diagram illustrates this pathway.

Caption: Alpha-2 adrenergic receptor signaling pathway activated by Lidamidine hydrochloride.

Experimental Workflow for Antidiarrheal Activity Assessment

The following diagram outlines a typical workflow for evaluating the antidiarrheal efficacy of Lidamidine hydrochloride in a preclinical setting.

Caption: Workflow for assessing the antidiarrheal activity of Lidamidine hydrochloride.

Detailed Experimental Protocols

Inhibition of Gastric Acid Secretion: Pylorus Ligation Model in Rats

This protocol is adapted from standard methods for evaluating gastric antisecretory agents.

Objective: To determine the effect of Lidamidine hydrochloride on gastric acid secretion in rats.

Materials:

-

Male Wistar rats (180-220 g)

-

Lidamidine hydrochloride

-

Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)

-

Anesthetic (e.g., ether or ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, suture)

-

Centrifuge and centrifuge tubes

-

pH meter

-

Burette and 0.01 N NaOH solution

-

Topfer's reagent and phenolphthalein (B1677637) indicator

Procedure:

-

Animal Preparation: Fast the rats for 24-48 hours prior to the experiment, with free access to water.

-

Dosing: Administer Lidamidine hydrochloride or vehicle orally or intraperitoneally 30-60 minutes before surgery.

-

Anesthesia and Surgery: Anesthetize the rat. Make a midline abdominal incision of about 1 cm just below the xiphoid process.

-

Pylorus Ligation: Gently expose the stomach and ligate the pyloric sphincter with a silk suture. Take care to avoid traction and damage to the blood supply.

-

Closure: Close the abdominal wall with sutures.

-

Recovery and Observation: Allow the animals to recover in individual cages and deprive them of water. After a set period (e.g., 4 hours), euthanize the animals by an approved method.

-

Sample Collection: Open the abdomen and place a ligature at the esophageal end of the stomach. Remove the stomach, wash it with distilled water, and collect the gastric contents into a graduated centrifuge tube.

-

Analysis of Gastric Juice:

-

Centrifuge the gastric contents at 1000 rpm for 10 minutes.

-

Measure the volume of the supernatant.

-

Determine the pH of the gastric juice using a pH meter.

-

Free and Total Acidity: Pipette 1 ml of the supernatant into a 50 ml flask, add 2-3 drops of Topfer's reagent, and titrate with 0.01 N NaOH until the red color changes to yellowish-orange. This volume corresponds to the free acidity. Then, add 2-3 drops of phenolphthalein indicator and continue titrating until a definite red tinge reappears. The total volume of NaOH used corresponds to the total acidity.

-

-

Data Analysis: Calculate the volume of gastric secretion, pH, free acidity, and total acidity for each group. Analyze the data for statistical significance.

Local Anesthetic Activity: Rabbit Corneal Reflex Test

This method assesses the surface anesthetic properties of a substance.

Objective: To evaluate the local anesthetic effect of Lidamidine hydrochloride on the rabbit cornea.

Materials:

-

Albino rabbits (2-3 kg)

-

Lidamidine hydrochloride solution

-

Saline solution (control)

-

Cotton-tipped applicator or a fine hair

-

Stopwatch

Procedure:

-

Animal Preparation: Gently restrain the rabbit.

-

Baseline Reflex: Before applying any substance, touch the cornea gently with the cotton-tipped applicator or hair to confirm the presence of a normal corneal reflex (blinking).

-

Application of Test Substance: Instill a few drops of the Lidamidine hydrochloride solution into the conjunctival sac of one eye. The other eye can serve as a control and receive saline.

-

Observation: At regular intervals (e.g., every 2 minutes), gently touch the cornea of both eyes with the applicator to check for the presence or absence of the blink reflex.

-

Data Recording: Record the time of onset of anesthesia (when the blink reflex is lost) and the duration of anesthesia (the time from onset until the blink reflex returns).

-

Data Analysis: Compare the onset and duration of anesthesia between the Lidamidine hydrochloride-treated eye and the control eye.

Local Anesthetic Activity: Guinea Pig Intradermal Wheal Test

This test evaluates the infiltration anesthetic properties of a compound.

Objective: To assess the local anesthetic efficacy of Lidamidine hydrochloride by intradermal injection in guinea pigs.

Materials:

-

Guinea pigs (300-400 g)

-

Lidamidine hydrochloride solution

-

Saline solution (control)

-

Tuberculin syringes with fine-gauge needles

-

Stimulator (e.g., a blunt needle or a weak electrical stimulus)

Procedure:

-

Animal Preparation: Shave the dorsal skin of the guinea pig a day before the experiment.

-

Injection: On the day of the experiment, make two to four circular marks on the shaved back of each guinea pig. Infiltrate a small volume (e.g., 0.1-0.25 ml) of the Lidamidine hydrochloride solution intradermally into the center of one of the marked areas to create a wheal. In another marked area, inject the same volume of saline as a control.

-

Stimulation and Observation: At regular intervals (e.g., every 5 minutes), apply a stimulus (e.g., six pricks with a blunt needle) to the center of the wheal and observe the animal's response (e.g., a skin twitch or squeak).

-

Data Recording: Record the number of stimuli that elicit a response out of the total number of stimuli applied at each time point. The absence of a response indicates local anesthesia.

-

Data Analysis: Determine the onset and duration of the local anesthetic effect for Lidamidine hydrochloride compared to the control.

Conclusion

Lidamidine hydrochloride is a multifaceted pharmacological agent with significant potential, particularly in the realm of gastrointestinal disorders. Its primary action as an alpha-2 adrenergic agonist provides a clear mechanistic framework for its observed antidiarrheal, antisecretory, and other pharmacological effects. The experimental protocols detailed herein offer robust methodologies for the further investigation and characterization of this and similar compounds. For drug development professionals, Lidamidine hydrochloride represents an interesting scaffold for the design of novel therapeutics targeting the alpha-2 adrenergic system. Further research to precisely determine its pKa and binding affinities for adrenergic receptor subtypes would provide a more complete understanding of its structure-activity relationship and aid in the optimization of its therapeutic potential.

References

- 1. In vivo antimotility and antidiarrheal activity of lidamidine hydrochloride (WHR-1142A), a novel antidiarrheal agent. Comparison with diphenoxylate and loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of lidamidine hydrochloride (WHR-1142A), a novel antidiarrheal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity studies on lidamidine hydrochloride (WHR-1142A), a novel antidiarrheal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental History of Lidamidine Hydrochloride: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine (B1675310) hydrochloride, initially identified as WHR-1142A, is a potent α2-adrenergic receptor agonist that emerged from research in the 1970s. Originally developed as a novel antidiarrheal agent, its mechanism of action, distinct from the opioids, centered on the modulation of intestinal motility and secretion. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research of Lidamidine hydrochloride, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Discovery and Synthesis

The initial synthesis of Lidamidine hydrochloride, chemically known as 1-(2,6-dimethylphenyl)-3-methylamidinourea hydrochloride, was a result of targeted research into novel compounds with antidiarrheal properties. While the specific initial patent remains to be definitively identified in publicly accessible records, related synthesis methodologies for structurally similar compounds provide a likely pathway.

Hypothesized Synthesis Protocol:

The synthesis of Lidamidine hydrochloride likely involves a multi-step process culminating in the formation of the substituted amidinourea structure. A plausible synthetic route, based on available information for related compounds, is as follows:

-

Formation of 2,6-dimethylphenyl isothiocyanate: 2,6-dimethylaniline (B139824) is reacted with thiophosgene (B130339) in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine.

-

Reaction with methylamine (B109427): The resulting isothiocyanate is then reacted with methylamine to form the corresponding thiourea (B124793) derivative.

-

S-methylation and amination: The thiourea is subsequently S-methylated using a reagent like methyl iodide, followed by reaction with ammonia (B1221849) or a suitable amine to form the guanidine (B92328) moiety.

-

Urea formation and salt formation: The final step would involve the reaction of the guanidino intermediate with a carbonyl source to form the urea, followed by treatment with hydrochloric acid to yield Lidamidine hydrochloride.

Further investigation into archived patents from the originating pharmaceutical company, William H. Rorer, is required to confirm the precise, originally documented synthetic protocol.

Mechanism of Action: An α2-Adrenergic Agonist

Early research quickly established that Lidamidine hydrochloride's primary mechanism of action is the stimulation of α2-adrenergic receptors.[1] This activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in the context of the gastrointestinal tract, results in reduced intestinal secretion and motility.[1][2]

Signaling Pathway:

The activation of α2-adrenergic receptors by Lidamidine hydrochloride initiates a downstream signaling cascade.

Pharmacological and Clinical Research

In Vitro and In Vivo Studies

A seminal study investigated the effects of Lidamidine hydrochloride on the isolated guinea pig ileum.[3] This research demonstrated the compound's ability to inhibit contractions induced by various stimulants, providing early evidence of its antimotility effects.

Experimental Protocol: Isolated Guinea Pig Ileum Assay

-

Tissue Preparation: A segment of the terminal ileum from a euthanized guinea pig is excised and placed in oxygenated Tyrode's solution.[4] The lumen is gently flushed to remove contents.

-

Mounting: A 2-3 cm segment is suspended in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O2 and 5% CO2. One end is attached to a fixed point, and the other to an isometric force transducer.[5]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for at least 30 minutes, with washes every 15 minutes.[5]

-

Stimulation and Inhibition: Contractions are induced by adding a standard agonist (e.g., acetylcholine (B1216132) or histamine) to the organ bath. After establishing a stable response, Lidamidine hydrochloride is added in increasing concentrations to determine its inhibitory effect.

-

Data Acquisition: The force of contraction is recorded continuously. The concentration of Lidamidine hydrochloride that produces a 50% reduction in the agonist-induced contraction (IC50) is calculated.

Pharmacokinetics

Early pharmacokinetic studies utilized radiolabeled Lidamidine hydrochloride to trace its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: Radiolabeled Pharmacokinetic Study in Animals

-

Radiolabeling: Lidamidine is synthesized with a radioactive isotope, typically 14C, at a metabolically stable position.

-

Dosing: A single oral dose of 14C-Lidamidine hydrochloride (e.g., 5 mg/kg) is administered to fasted rats and monkeys.

-

Sample Collection: Blood, urine, and feces are collected at predetermined time points.

-

Analysis: Total radioactivity in each sample is quantified using liquid scintillation counting. Plasma samples are also analyzed by chromatography to separate and quantify the parent drug and its metabolites.

-

Parameter Calculation: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) are determined.

Workflow for a Typical Radiolabeled ADME Study:

Clinical Trials

Numerous clinical trials have been conducted to evaluate the efficacy and safety of Lidamidine hydrochloride in the treatment of diarrhea.[6][7][8] These studies have consistently demonstrated its superiority over placebo and comparable efficacy to other antidiarrheal agents like loperamide.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical and clinical studies on Lidamidine hydrochloride.

Table 1: Pharmacokinetic Parameters of Lidamidine Hydrochloride

| Species | Dose | Route | Cmax | Tmax | t1/2 | AUC (0-∞) | Reference |

| Rat | 5 mg/kg (14C) | Oral | - | < 30 min | ~30 min | - | [DeLong et al., 1978] |

| Monkey | 5 mg/kg (14C) | Oral | - | < 30 min | ~1 hr | - | [DeLong et al., 1978] |

| Human | 500 mg | Oral | - | - | - | 1.83 (0.66) µg/h/mL |

Table 2: Pharmacodynamic and Efficacy Data

| Study Type | Model/Subject | Parameter | Value | Reference |

| Ion Transport | Rabbit Ileum | Net Na+ Absorption (10-3 M Lidamidine) | 1.8 ± 0.4 µEq/h·cm² | [2] |

| Ion Transport | Rabbit Ileum | Net Cl- Absorption (10-3 M Lidamidine) | 3.4 ± 0.6 µEq/h·cm² | [2] |

| Clinical Trial | Acute Diarrhea Patients | Average Bowel Movements (29h, 10mg dose) | 2.4 (vs. 5.1 for placebo) | [6] |

| Clinical Trial | Acute Diarrhea Patients | Average Fecal Weight (29h, 10mg dose) | 364 g (vs. 576 g for placebo) | [6] |

IC50 and Ki values for receptor binding and antisecretory activity are not consistently reported in the readily available historical literature and require further investigation of primary source documents.

Conclusion

Lidamidine hydrochloride represents a significant development in the pharmacological management of diarrhea, offering a non-opioid mechanism of action through its agonist activity at α2-adrenergic receptors. The historical research outlined in this guide highlights a systematic approach to drug discovery and development, from initial synthesis and mechanistic studies to comprehensive pharmacokinetic and clinical evaluation. While some specific quantitative data from the earliest studies are not easily accessible in modern databases, the collective body of evidence firmly establishes its profile as a potent and effective antidiarrheal agent. Further research into its potential applications and a retrospective analysis of primary data could provide even greater insights into this unique compound.

References

- 1. Lidamidine inhibits intrinsic contractile patterns of the rat proximal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clonidine and lidamidine (WHR-1142) stimulate sodium and chloride absorption in the rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lidamidine hydrochloride. American College of Gastroenterology Committee on FDA-Related Matters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptsimlab.com [rjptsimlab.com]

- 5. sheffbp.co.uk [sheffbp.co.uk]

- 6. Lidamidine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. prepchem.com [prepchem.com]

- 8. Pharmacological Experiments on Isolated Guinea Pig Ileum [collegeofpharmacy.com]

Pharmacological Profile of Lidamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Lidamidine (B1675310) hydrochloride primarily exerts its pharmacological effects through its agonist activity at α2-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).

Signaling Pathway

Activation of α2-adrenergic receptors by Lidamidine hydrochloride initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels has several downstream consequences, including the modulation of ion channel activity and the inhibition of neurotransmitter release. In the central nervous system, this leads to a reduction in sympathetic outflow, contributing to its antihypertensive effects. In the gastrointestinal tract, this mechanism is believed to contribute to its antidiarrheal effects by promoting fluid and electrolyte absorption and inhibiting secretion.

Pharmacodynamics

The pharmacodynamic effects of Lidamidine hydrochloride are a direct consequence of its α2-adrenergic agonist activity.

Antihypertensive Effects

By stimulating α2-adrenergic receptors in the brainstem, Lidamidine hydrochloride reduces sympathetic outflow from the central nervous system.[2] This leads to decreased peripheral vascular resistance, heart rate, and blood pressure.[2]

Antidiarrheal Effects

Lidamidine hydrochloride has demonstrated potent antidiarrheal activity in various preclinical models. This effect is believed to be mediated by:

-

Inhibition of intestinal motility: It directly inhibits spontaneous and stimulated contractions of the ileum and colon.

-

Antisecretory effects: It is thought to increase the absorption of fluids and electrolytes in the intestine.[3]

Other Effects

-

Central Nervous System: At high doses, Lidamidine hydrochloride can cause central nervous system depression.

-

Cardiovascular System: Besides its antihypertensive effects, it can cause a slight elevation in peripheral resistance at doses greater than 1 mg/kg i.v. in anesthetized dogs.

Pharmacokinetics

The pharmacokinetic profile of Lidamidine hydrochloride has been primarily studied in rats and monkeys.[4]

Absorption

Following oral administration, Lidamidine hydrochloride is rapidly and well-absorbed from the gastrointestinal tract.[4]

Distribution

The drug is distributed into both plasma and cellular components of the blood.[4]

Metabolism

Lidamidine hydrochloride is extensively metabolized, with over 90% of the compound being metabolized before excretion.[4] A key metabolite, WHR-1049, is also pharmacologically active and may contribute significantly to the overall therapeutic effect.

Excretion

The primary route of excretion is via the urine.[4] In rats, a significant portion of the dose is eliminated in the bile, suggesting potential for enterohepatic recirculation.[4]

Data Presentation

Table 1: Pharmacodynamic Profile of Lidamidine Hydrochloride

| Parameter | Species | Tissue/Model | Effect | Quantitative Data | Reference |

| Receptor Binding | - | α2-Adrenergic Receptor | Agonist | Ki: Not Available | [1] |

| Functional Activity | - | α2-Adrenergic Receptor | Agonist | EC50/IC50: Not Available | [2] |

| Antihypertensive | Human, Animal Models | In vivo | Reduction in blood pressure and heart rate | Not Available | [2] |

| Antidiarrheal | Rat | Castor oil-induced diarrhea | Inhibition of diarrhea | Not Available | - |

| Antimotility | Guinea Pig | Isolated Ileum | Inhibition of contractions | Not Available | - |

Table 2: Pharmacokinetic Parameters of Lidamidine Hydrochloride

| Parameter | Species | Dose | Route | Cmax | Tmax | t1/2 | Bioavailability | Reference |

| Half-life (t1/2) | Rat | 5 mg/kg | Oral | - | < 30 min | 30 min | - | [4] |

| Monkey | 5 mg/kg | Oral | - | < 30 min | 1 h | - | [4] |

Note: Cmax (Maximum concentration), Tmax (Time to maximum concentration), and Bioavailability data are not available in the reviewed literature.

Table 3: Toxicological Profile of Lidamidine Hydrochloride

| Test | Species | Route | Value |

| Acute LD50 | Mouse (male) | Oral | 260 mg/kg |

| Rat (male) | Oral | 267 mg/kg | |

| Rat (female) | Oral | 160 mg/kg |

LD50: The dose that is lethal to 50% of the test population.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the pharmacological properties of compounds like Lidamidine hydrochloride.

Receptor Binding Assay: [3H]-Clonidine Binding

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for α2-adrenergic receptors.

-

Materials:

-

Rat cerebral cortex membrane preparation

-

[3H]-Clonidine (radioligand)

-

Test compound (e.g., Lidamidine hydrochloride)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold incubation buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

-

Procedure:

-

In a 96-well plate, add incubation buffer, varying concentrations of the test compound, and a fixed concentration of [3H]-Clonidine.

-

Initiate the binding reaction by adding the rat cerebral cortex membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known α2-adrenergic ligand (e.g., unlabeled clonidine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The inhibition constant (Ki) of the test compound is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-Clonidine binding) using the Cheng-Prusoff equation.

-

In Vitro Functional Assay: Isolated Guinea Pig Ileum Contraction

This protocol assesses the effect of a test compound on smooth muscle contractility.

-

Materials:

-

Guinea pig

-

Tyrode's solution (physiological salt solution)

-

Organ bath with aeration and temperature control (37°C)

-

Isotonic transducer and data acquisition system

-

Test compound (e.g., Lidamidine hydrochloride)

-

Contractile agent (e.g., acetylcholine (B1216132) or electrical field stimulation)

-

-

Procedure:

-

Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Attach one end of the tissue to a fixed hook and the other to an isotonic transducer to record muscle contractions.

-

Allow the tissue to equilibrate under a resting tension for a specified period.

-

Induce contractions using a contractile agent (e.g., acetylcholine) or electrical field stimulation and record the response.

-

After washing the tissue and allowing it to return to baseline, add the test compound (Lidamidine hydrochloride) at various concentrations to the organ bath and incubate for a set time.

-

Re-introduce the contractile agent and record the response in the presence of the test compound.

-

The inhibitory effect of the test compound on muscle contraction is quantified by comparing the contractile response before and after its addition.

-

In Vivo Efficacy Model: Castor Oil-Induced Diarrhea in Rats

This model is used to evaluate the antidiarrheal activity of a test compound.

-

Materials:

-

Wistar or Sprague-Dawley rats

-

Castor oil

-

Test compound (Lidamidine hydrochloride)

-

Vehicle (e.g., saline or a suitable solvent)

-

Positive control (e.g., loperamide)

-

Metabolic cages

-

-

Procedure:

-

House rats individually in metabolic cages with a pre-weighed absorbent paper on the floor.

-

Fast the animals overnight with free access to water.

-

Administer the test compound (Lidamidine hydrochloride) or vehicle orally at a predetermined time before the induction of diarrhea.

-

Administer castor oil orally to induce diarrhea.

-

Observe the animals for the onset and severity of diarrhea over a period of several hours.

-

At the end of the observation period, count the number of wet and total fecal pellets and weigh the absorbent paper to determine the total weight of the diarrheal feces.

-

The antidiarrheal activity is expressed as the percent inhibition of diarrhea compared to the vehicle-treated control group.

-

Conclusion

Lidamidine hydrochloride is a potent α2-adrenergic receptor agonist with significant antihypertensive and antidiarrheal activities. Its mechanism of action is well-characterized at the signaling pathway level, involving the inhibition of adenylyl cyclase via Gi-protein coupling. While its pharmacodynamic effects are well-documented qualitatively in preclinical models and clinical observations, a notable gap exists in the public domain regarding specific quantitative data on its binding affinity and functional potency at α2-adrenergic receptor subtypes. Similarly, comprehensive pharmacokinetic parameters in various species are not extensively reported. The provided experimental protocols offer a framework for the further characterization of Lidamidine hydrochloride and similar compounds. This technical guide consolidates the available knowledge on the pharmacological profile of Lidamidine hydrochloride, highlighting both its established properties and areas where further research is warranted to provide a more complete quantitative understanding.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Lidamidine Hydrochloride? [synapse.patsnap.com]

- 3. Clonidine and lidamidine (WHR-1142) stimulate sodium and chloride absorption in the rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and disposition of lidamidine hydrochloride (WHR-1142A), a novel antidiarrheal agent, in rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

Lidamidine Hydrochloride: An In-depth Technical Guide on its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine (B1675310) hydrochloride, a potent α2-adrenergic agonist, has been primarily recognized for its antidiarrheal and antihypertensive properties. However, its interaction with the central nervous system (CNS) elicits a range of effects that are critical to understand for its therapeutic application and further drug development. This technical guide provides a comprehensive overview of the CNS effects of Lidamidine hydrochloride, detailing its mechanism of action, summarizing quantitative data from key preclinical studies, and outlining the experimental protocols used to generate this data. The guide also includes visualizations of the core signaling pathway and a representative experimental workflow to facilitate a deeper understanding of its neuropharmacological profile.

Introduction

Lidamidine hydrochloride (formerly WHR-1142A) is a synthetic α2-adrenergic agonist.[1] Its primary mechanism of action involves the stimulation of α2-adrenergic receptors, which are key regulators of sympathetic outflow from the central nervous system.[2] By activating these receptors in the brainstem, Lidamidine hydrochloride reduces the release of norepinephrine (B1679862), a neurotransmitter central to the "fight-or-flight" response.[2] This reduction in sympathetic tone leads to decreased peripheral vascular resistance and heart rate, underlying its antihypertensive effects.[2] Concurrently, its action on the CNS contributes to a range of other effects, including sedation and a general depressant effect at higher doses.[1] This guide delves into the specifics of these CNS effects, providing a technical resource for the scientific community.

Mechanism of Action in the Central Nervous System

Lidamidine hydrochloride's effects on the CNS are predominantly mediated by its agonistic activity at α2-adrenergic receptors. These G-protein coupled receptors are widely distributed throughout the CNS and play a crucial role in modulating neurotransmitter release.

Alpha-2 Adrenergic Receptor Signaling Pathway

The binding of Lidamidine hydrochloride to presynaptic α2-adrenergic receptors on noradrenergic neurons initiates a signaling cascade that ultimately inhibits the release of norepinephrine. This process is primarily mediated through the Gαi subunit of the G-protein complex.

Upon activation by Lidamidine hydrochloride, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn can modulate the function of various downstream targets, including ion channels. Additionally, the Gβγ subunits of the G-protein can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx, a critical step for neurotransmitter vesicle fusion and release. The net effect is a reduction in the exocytosis of norepinephrine from the presynaptic terminal.

Preclinical Studies on Central Nervous System Effects

A seminal study by Mir et al. (1978) provided the foundational understanding of Lidamidine hydrochloride's effects on the central nervous system. The following sections summarize the key findings and experimental protocols from this and other relevant preclinical research.

General CNS Depressant Effects

At high doses, Lidamidine hydrochloride was observed to cause a general depressant effect on the central nervous system.[1] However, this was not found to be related to a neuroleptic or barbiturate-like action.[1]

Table 1: Summary of General CNS Depressant Effects of Lidamidine Hydrochloride in Rodents

| Experimental Model | Species | Dose Range (mg/kg) | Route of Administration | Observed Effect | Citation |

| Gross Observation | Mice, Rats | High doses (not specified) | Not specified | General CNS depressant effect | [1] |

| Hexobarbital-induced sleeping time | Mice | Not specified | Not specified | No potentiation | [1] |

| Ethanol-induced sleeping time | Mice | Not specified | Not specified | No potentiation | [1] |

| Pentetrazole-induced convulsions | Mice | Not specified | Not specified | No blockade | [1] |

| Electroshock seizures | Mice | Not specified | Not specified | No blockade | [1] |

| Amphetamine aggregate toxicity | Mice | Not specified | Not specified | No blockade | [1] |

Experimental Protocols

A standard approach to evaluating the general CNS depressant effects of a compound in rodents involves a battery of behavioral tests.

-

Animals: Male albino mice are commonly used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Drug Administration: Lidamidine hydrochloride is typically dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle alone.

-

Open Field Test: This test is used to assess spontaneous locomotor activity and exploratory behavior. Animals are placed in a novel, open arena, and their movements are tracked for a set period. Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in these parameters can indicate a CNS depressant effect.

-

Hexobarbital-induced Sleeping Time: To determine if the compound potentiates the effects of barbiturates, animals are pre-treated with Lidamidine hydrochloride or vehicle, followed by a standard dose of hexobarbital. The latency to the loss of the righting reflex and the duration of sleep are recorded.

-

Statistical Analysis: Data are typically analyzed using appropriate statistical tests, such as ANOVA followed by post-hoc tests, to determine the significance of the observed effects compared to the control group.

Effects on Neurotransmitter Systems

The primary neurochemical effect of Lidamidine hydrochloride in the CNS is the reduction of norepinephrine release.[2] This is a direct consequence of its α2-adrenergic agonist activity on presynaptic autoreceptors.

Table 2: Effects of Lidamidine Hydrochloride on Neurotransmitter Dynamics

| Neurotransmitter | Brain Region | Species | Method | Effect | Citation |

| Norepinephrine | Brainstem | General | Inferred from mechanism | Decreased release | [2] |

Experimental Protocol: In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

-

Surgical Implantation of Microdialysis Probe: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., locus coeruleus in the brainstem). The animals are allowed to recover for several days.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

-

Drug Administration and Sample Collection: After a baseline collection period, Lidamidine hydrochloride is administered (e.g., systemically or locally through the probe). Dialysate samples are collected at regular intervals before, during, and after drug administration.

-

Neurochemical Analysis: The concentration of norepinephrine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline concentrations.

Conclusion

Lidamidine hydrochloride exerts significant effects on the central nervous system, primarily through its agonistic action on α2-adrenergic receptors. This leads to a reduction in sympathetic outflow and a general CNS depressant effect at higher doses. The preclinical data, though limited in modern literature, provides a foundational understanding of its neuropharmacological profile. Further research utilizing contemporary techniques such as in vivo microdialysis with high temporal resolution and receptor subtype-specific binding assays would provide a more nuanced understanding of Lidamidine hydrochloride's CNS effects and could inform the development of novel therapeutics targeting the α2-adrenergic system. This technical guide serves as a consolidated resource for researchers and drug development professionals, providing a detailed overview of the established CNS effects of Lidamidine hydrochloride and the methodologies employed in their investigation.

References

An In-depth Technical Guide to the Synthesis of Lidamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine hydrochloride, an effective anti-diarrheal agent, is synthesized through a multi-step process commencing with the readily available starting material, 2,6-dimethylaniline (B139824). This technical guide details a plausible and chemically sound synthesis pathway, including the preparation of key intermediates such as N-(2,6-dimethylphenyl)cyanamide and its subsequent conversion to the final active pharmaceutical ingredient. This document provides detailed experimental protocols, tabulated quantitative data for key reaction steps, and visual representations of the synthetic pathways and workflows to facilitate comprehension and replication by researchers in the field of drug development and organic synthesis.

Introduction

Lidamidine, with the IUPAC name N-(2,6-dimethylphenyl)-N'-(imino(methylamino)methyl)urea, is a pharmaceutical compound known for its therapeutic applications.[1] The hydrochloride salt of Lidamidine is the commonly used form in pharmaceutical formulations. This guide outlines a viable synthetic route for the preparation of Lidamidine hydrochloride, focusing on clear, detailed methodologies and data presentation to aid in laboratory-scale synthesis and process development.

Overview of the Synthetic Pathway

The synthesis of Lidamidine hydrochloride can be conceptually divided into two main stages:

-

Stage 1: Synthesis of the Key Intermediate, N-(2,6-dimethylphenyl)cyanamide. This stage involves the conversion of 2,6-dimethylaniline to a cyanamide (B42294) derivative.

-

Stage 2: Formation of the Guanidine (B92328) Moiety and Salt Formation. This final stage involves the reaction of the cyanamide intermediate with methylamine (B109427) to construct the guanidine core of Lidamidine, followed by conversion to its hydrochloride salt for improved stability and solubility.

Experimental Protocols and Data

Stage 1: Synthesis of N-(2,6-dimethylphenyl)cyanamide

A common method for the synthesis of aryl cyanamides from the corresponding anilines involves a cyanating agent. One established method utilizes cyanogen (B1215507) bromide (BrCN).

Reaction Scheme 1: Synthesis of N-(2,6-dimethylphenyl)cyanamide

Caption: Synthesis of the key cyanamide intermediate.

Experimental Protocol:

-

In a well-ventilated fume hood, a solution of 2,6-dimethylaniline (1.0 equivalent) in a mixture of ethanol (B145695) and water is prepared in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

The solution is cooled in an ice bath to 0-5 °C.

-

A solution of cyanogen bromide (1.1 equivalents) in ethanol is added dropwise to the cooled aniline (B41778) solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Simultaneously, a solution of sodium acetate (B1210297) (1.2 equivalents) in water is added to neutralize the hydrobromic acid formed during the reaction.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into cold water, and the precipitated solid is collected by vacuum filtration.

-

The crude product is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure N-(2,6-dimethylphenyl)cyanamide.

Quantitative Data for Stage 1:

| Parameter | Value |

| Molar Ratio (Aniline:BrCN:NaOAc) | 1 : 1.1 : 1.2 |

| Reaction Temperature | 0-5 °C (addition), RT (stirring) |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >98% |

Stage 2: Synthesis of Lidamidine and its Hydrochloride Salt

The formation of the guanidine moiety of Lidamidine is achieved by the reaction of the N-(2,6-dimethylphenyl)cyanamide intermediate with methylamine.

Reaction Scheme 2: Synthesis of Lidamidine and Lidamidine Hydrochloride

Caption: Final steps in the synthesis of Lidamidine HCl.

Experimental Protocol:

-

A solution of N-(2,6-dimethylphenyl)cyanamide (1.0 equivalent) in ethanol is placed in a pressure-rated reaction vessel.

-

A solution of methylamine in ethanol (e.g., 33% w/w) (2.0-3.0 equivalents) is added to the vessel.

-

The vessel is sealed, and the reaction mixture is heated to 80-100 °C for 4-6 hours.

-

The reaction is monitored by TLC or HPLC for the disappearance of the starting material.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield crude Lidamidine free base.

-

The crude Lidamidine is dissolved in a minimal amount of anhydrous ethanol.

-

A solution of hydrogen chloride in ethanol is added dropwise with stirring until the pH of the solution is acidic (pH 2-3).

-

The precipitated Lidamidine hydrochloride is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield the final product.

Quantitative Data for Stage 2:

| Parameter | Value |

| Molar Ratio (Cyanamide:Methylamine) | 1 : 2.0-3.0 |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 4-6 hours |

| Typical Yield (Lidamidine HCl) | 80-90% |

| Purity (by HPLC) | >99% |

| Melting Point | 194-197 °C |

Visualization of the Overall Synthesis Workflow

The following diagram illustrates the complete workflow for the synthesis of Lidamidine hydrochloride, from starting materials to the final product.

Caption: Overall workflow for Lidamidine HCl synthesis.

Conclusion

This technical guide provides a comprehensive overview of a viable synthetic pathway for Lidamidine hydrochloride. The detailed experimental protocols, tabulated data, and visual diagrams are intended to serve as a valuable resource for researchers and professionals involved in the synthesis and development of this important pharmaceutical agent. The described methodology is robust and scalable, offering a clear route to high-purity Lidamidine hydrochloride. Further optimization of reaction conditions and purification procedures may be possible to enhance yields and process efficiency.

References

Lidamidine Hydrochloride: A Technical Guide to its Role in Norepinephrine Release Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Lidamidine (B1675310) hydrochloride is an alpha-2 adrenergic agonist that has been investigated for its antihypertensive and antidiarrheal properties.[1][2][3] Its therapeutic effects are primarily attributed to its ability to modulate the sympathetic nervous system by reducing the release of norepinephrine (B1679862) from presynaptic nerve terminals.[1] This guide provides an in-depth examination of the molecular mechanisms and physiological consequences of Lidamidine hydrochloride's interaction with the adrenergic system.

Mechanism of Action: Modulation of Norepinephrine Release

The principal mechanism of action of Lidamidine hydrochloride involves its agonistic activity at alpha-2 adrenergic receptors.[1][4] These receptors are predominantly located on the presynaptic terminals of noradrenergic neurons.[5]

Signaling Pathway

Activation of presynaptic alpha-2 adrenergic receptors by an agonist like Lidamidine hydrochloride initiates a G-protein-coupled signaling cascade. Specifically, these receptors are coupled to inhibitory G-proteins (Gi/Go). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP, along with other downstream effects of Gi/Go activation, ultimately leads to the inhibition of voltage-gated calcium channels. The influx of calcium is a critical step for the fusion of norepinephrine-containing vesicles with the presynaptic membrane and subsequent neurotransmitter release. By inhibiting this calcium influx, Lidamidine hydrochloride effectively reduces the amount of norepinephrine released into the synaptic cleft upon neuronal depolarization.[6]

Quantitative Data

Extensive literature searches did not yield specific publicly available quantitative data for the binding affinity (Ki) of Lidamidine hydrochloride to alpha-2 adrenergic receptors or its potency (EC50/IC50) in inhibiting norepinephrine release. However, to provide a comparative context, the following table summarizes such data for the structurally and functionally similar, well-characterized alpha-2 adrenergic agonist, clonidine (B47849).

| Compound | Parameter | Value | Receptor/System | Reference |

| Clonidine | Ki (nM) | ~1-5 | Alpha-2 Adrenergic Receptors (rat brain) | [7] |

| Clonidine | EC50 (nM) | ~10-100 | Inhibition of electrically stimulated norepinephrine release (various tissues) | [8] |

Note: These values are for clonidine and are provided for comparative purposes only. The actual values for Lidamidine hydrochloride may differ.

One study on the effects of Lidamidine on motility of the isolated cat colon muscle reported an EC50 of 1.4 x 10-5 M for increasing spontaneous contractions; however, the receptor mediating this effect was not determined and this is not a measure of its effect on norepinephrine release.[9] Another study on ion transport in the rabbit intestine used a concentration of 10-3 M of Lidamidine.[10]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the role of Lidamidine hydrochloride in modulating norepinephrine release.

Radioligand Binding Assay for Alpha-2 Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of Lidamidine hydrochloride for alpha-2 adrenergic receptors using a competitive binding assay with a known radiolabeled ligand, such as [³H]-clonidine.[7][11][12]

Objective: To quantify the affinity of Lidamidine hydrochloride for alpha-2 adrenergic receptors.

Materials:

-

Tissue source rich in alpha-2 adrenergic receptors (e.g., rat cerebral cortex)

-

[³H]-clonidine (radioligand)

-

Unlabeled Lidamidine hydrochloride

-

Unlabeled clonidine (for defining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Methodology:

-

Membrane Preparation:

-

Dissect the tissue of interest (e.g., rat cerebral cortex) on ice.

-

Homogenize the tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

Set up assay tubes containing a fixed concentration of [³H]-clonidine (typically near its Kd value).

-

For total binding, add only the radioligand and membrane preparation.

-

For non-specific binding, add a high concentration of unlabeled clonidine (e.g., 10 µM) in addition to the radioligand and membranes.

-

For the competition assay, add varying concentrations of Lidamidine hydrochloride to a series of tubes containing the radioligand and membranes.

-

Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Termination and Measurement:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding of [³H]-clonidine as a function of the log concentration of Lidamidine hydrochloride.

-

Determine the IC50 value (the concentration of Lidamidine hydrochloride that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Norepinephrine Release Assay from Brain Slices

This protocol describes a method to measure the effect of Lidamidine hydrochloride on depolarization-evoked norepinephrine release from brain slices, a common ex vivo model.[13]

Objective: To determine the potency (EC50) of Lidamidine hydrochloride in inhibiting norepinephrine release.

Materials:

-

Animal model (e.g., rat)

-

Vibratome or tissue chopper

-

Perfusion system with temperature control

-

Artificial cerebrospinal fluid (aCSF), gassed with 95% O₂ / 5% CO₂

-

High potassium aCSF (for depolarization)

-

Lidamidine hydrochloride

-

High-performance liquid chromatography (HPLC) with electrochemical detection (ECD)

-

Microdialysis probes and pump (for in vivo adaptation)

Methodology:

-

Brain Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare coronal or sagittal slices (e.g., 300-400 µm thick) of a brain region rich in noradrenergic terminals (e.g., hippocampus or hypothalamus) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Norepinephrine Release and Collection:

-

Transfer individual brain slices to a perfusion chamber and continuously superfuse with oxygenated aCSF at a constant flow rate (e.g., 1 ml/min) and temperature (e.g., 37°C).

-

Collect baseline perfusate samples.

-

Stimulate norepinephrine release by switching to a high potassium aCSF solution for a short period (e.g., 2 minutes). Collect the perfusate during and after stimulation.

-

To test the effect of Lidamidine, pre-incubate the slices with varying concentrations of Lidamidine hydrochloride in the aCSF for a defined period before the high potassium stimulation.

-

-

Norepinephrine Quantification:

-

Analyze the collected perfusate samples for norepinephrine content using HPLC-ECD.

-

The HPLC system separates norepinephrine from other compounds in the sample, and the electrochemical detector provides a sensitive and quantitative measurement.

-

-

Data Analysis:

-

Quantify the amount of norepinephrine released in each sample.

-

Express the stimulated release as a percentage of the baseline release.

-

Plot the percentage inhibition of norepinephrine release as a function of the log concentration of Lidamidine hydrochloride.

-

Determine the EC50 value, which is the concentration of Lidamidine hydrochloride that produces 50% of its maximal inhibitory effect.

-

Conclusion

References

- 1. What is the mechanism of Lidamidine Hydrochloride? [synapse.patsnap.com]

- 2. Pharmacological properties of lidamidine hydrochloride (WHR-1142A), a novel antidiarrheal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action studies of lidamidine hydrochloride (WHR-1142A), a novel antidiarrheal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lidamidine Hydrochloride - Immunomart [immunomart.com]

- 5. pure.psu.edu [pure.psu.edu]

- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha 2-adrenoceptor activation inhibits noradrenaline release in human and rabbit isolated renal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Different actions of 2 antidiarrheal agents, lidamidine and loperamide, on motility of the isolated cat colon muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clonidine and lidamidine (WHR-1142) stimulate sodium and chloride absorption in the rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. Alpha-2 adrenergic regulation of norepinephrine release in the rat submandibular gland as measured by HPLC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals